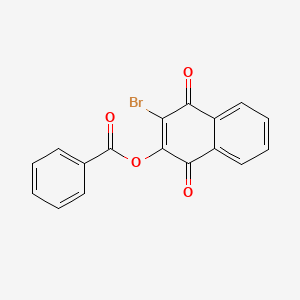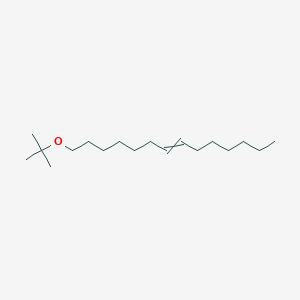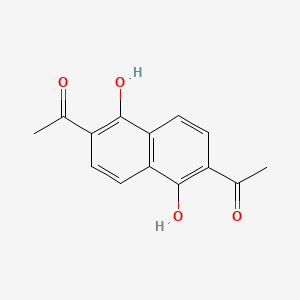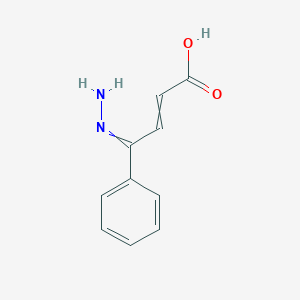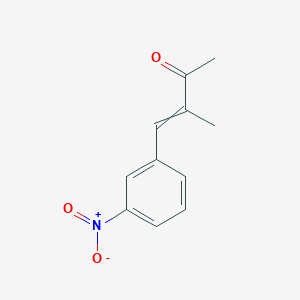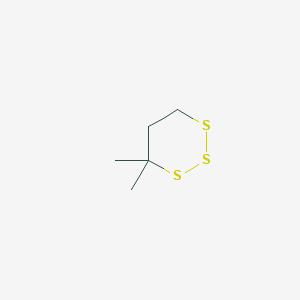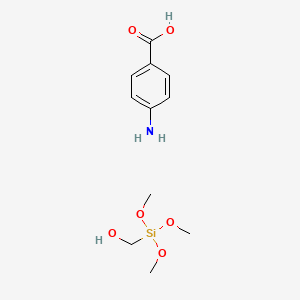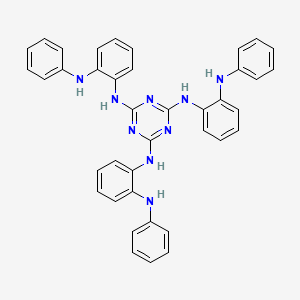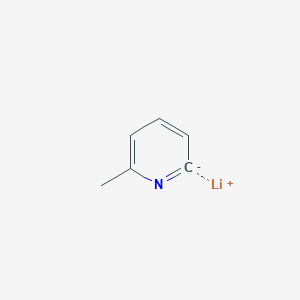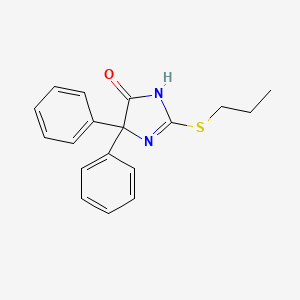
5,5-Diphenyl-2-(propylsulfanyl)-3,5-dihydro-4H-imidazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Diphenyl-2-(propylsulfanyl)-3,5-dihydro-4H-imidazol-4-one is a heterocyclic compound that belongs to the class of imidazolidinones This compound is characterized by the presence of a sulfur atom and two phenyl groups attached to the imidazolidinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Diphenyl-2-(propylsulfanyl)-3,5-dihydro-4H-imidazol-4-one typically involves the condensation of benzil with thiourea in an alkaline solution. Benzil is synthesized from benzaldehyde through benzoin condensation. The reaction is carried out in the presence of a strong base, such as sodium hydroxide, and a solvent like ethanol or methanol . The reaction mixture is refluxed, and the product is isolated through recrystallization.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using a mixture of solvents and catalysts to improve yield and reduce costs. The use of dimethyl sulfoxide, acetone, or acetonitrile as solvents, along with hydroxide or carbonate bases, has been reported to enhance the reaction efficiency . The reaction conditions are carefully controlled to ensure high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5,5-Diphenyl-2-(propylsulfanyl)-3,5-dihydro-4H-imidazol-4-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Brominated or nitrated derivatives of the phenyl groups.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 5,5-Diphenyl-2-(propylsulfanyl)-3,5-dihydro-4H-imidazol-4-one involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit DNA synthesis and induce apoptosis in cancer cells . The compound may also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,5-Diphenyl-2-thiohydantoin: Similar structure but lacks the propylsulfanyl group.
5,5-Diphenyl-2,4-imidazolidinedione: Contains an imidazolidinedione ring instead of an imidazolidinone ring.
Phenytoin: A well-known anticonvulsant with a similar imidazolidinedione structure.
Uniqueness
5,5-Diphenyl-2-(propylsulfanyl)-3,5-dihydro-4H-imidazol-4-one is unique due to the presence of the propylsulfanyl group, which imparts distinct chemical and biological properties. This modification enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.
Eigenschaften
CAS-Nummer |
92262-93-6 |
|---|---|
Molekularformel |
C18H18N2OS |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
4,4-diphenyl-2-propylsulfanyl-1H-imidazol-5-one |
InChI |
InChI=1S/C18H18N2OS/c1-2-13-22-17-19-16(21)18(20-17,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3,(H,19,20,21) |
InChI-Schlüssel |
KUAKJDHHAYEVSG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCSC1=NC(C(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,7-Dimethyl-3H-imidazo[4,5-g]quinazoline-6,8(5H,7H)-dione](/img/structure/B14345312.png)
